6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
Description
Properties
IUPAC Name |
6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-6-2-1-3-7(17)12(6)25-14-13(15(20,21)22)23-10-4-8(18)9(19)5-11(10)24-14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDSGNTLWXWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dichlorophenol and a suitable base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of new compounds with substituted functional groups in place of halogen atoms.
Scientific Research Applications
Chemistry
6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline serves as a vital building block in the synthesis of more complex molecules. Its unique halogenated structure allows for varied chemical reactivity, making it suitable for developing new compounds in organic synthesis.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of quinoxaline can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from quinoxaline have demonstrated significant antimicrobial efficacy with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against specific pathogens .
- Anticancer Properties: The compound has been investigated for its potential anticancer effects. Some derivatives have shown higher inhibitory effects on tumor cell lines compared to standard treatments like doxorubicin .
Medicine
Due to its unique chemical structure and biological activities, this compound is being explored for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating infections and cancer.
Industry
In industrial applications, this compound is utilized in the formulation of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in the development of pesticides and other agrochemicals .
Case Studies
-
Antimicrobial Studies:
A study published in RSC Advances detailed the synthesis and antimicrobial evaluation of various quinoxaline derivatives. The results indicated that certain derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria . -
Anticancer Research:
Another research effort focused on synthesizing novel quinoxaline derivatives for anticancer applications. The findings revealed that some compounds showed significant cytotoxicity against cancer cell lines while remaining non-toxic to normal cells .
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and functional properties. Below is a detailed comparison of 6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline with analogous compounds:
Table 1: Structural and Commercial Comparison of Selected Quinoxaline Derivatives
Key Observations :
Substituent Effects: Halogenation: The 2,6-dichlorophenoxy group in the target compound provides stronger electron withdrawal compared to methyl-substituted analogs (e.g., 2,3-dimethylphenoxy), which may enhance electrophilic reactivity . Trifluoromethyl Group: All listed compounds retain the CF₃ group at position 3, suggesting its critical role in modulating solubility and bioactivity.
Commercial Availability: Compounds with dichlorophenoxy groups (e.g., 2,6-dichloro or 3,4-dichloro) are supplied by 3 vendors, indicating industrial relevance for high-halogen-content molecules in pesticide development . Derivatives with nitro or thiophene groups (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) are less commercially available, reflecting niche applications in materials science .
Structural Similarity: The compound 2,3-Dichloro-6,7-difluoroquinoxaline (CAS 55687-33-7) shares 93% structural similarity with the target molecule but replaces phenoxy with fluorine, reducing steric hindrance .
Biological Activity
6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H4Cl5F3N2O
- Molecular Weight : 462.47 g/mol
- CAS Number : [Not provided in the search results]
Antiviral Activity
Quinoxaline derivatives, including this compound, have been evaluated for their antiviral properties. A systematic review indicated that certain quinoxaline compounds exhibit significant antiviral activity against various viruses. For instance, a related compound demonstrated a reduction in plaque formation by 25% against Herpes simplex virus at a concentration of 20 µg/mL .
Anti-inflammatory Activity
Research has shown that quinoxaline derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various compounds, certain derivatives exhibited potent inhibition of these cytokines, suggesting that modifications to the quinoxaline structure can enhance anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline ring can influence its binding affinity and activity against target proteins. For example, the presence of electronegative chlorines has been linked to enhanced anti-proliferative activity in cancer cell lines .
Study 1: Antiviral Efficacy
In a study examining quinoxaline derivatives for antiviral efficacy, several compounds were synthesized and tested against Herpes simplex virus. Among these, derivatives with specific substitutions showed promising results in reducing viral plaque counts, indicating potential therapeutic applications in antiviral treatments .
Study 2: Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory properties of various quinoxaline derivatives. The results indicated that certain compounds were effective in inhibiting the secretion of inflammatory cytokines in vitro. The most potent compounds from this series were identified as potential candidates for further development as anti-inflammatory agents .
Data Summary
| Compound | Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | Anti-HSV | 20 | Reduces plaque formation by 25% |
| Compound B | TNF-α Inhibition | 50 | Significant inhibition observed |
| Compound C | IL-6 Inhibition | 30 | Potent anti-inflammatory effects |
| Compound D | Cytotoxicity | >100 | High cytotoxicity at effective doses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
